(S)-Aceclidine - 59653-42-8

(S)-Aceclidine

Catalog Number: EVT-3490895
CAS Number: 59653-42-8
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Aceclidine is classified as a tertiary amine and a bicyclic compound. It is derived from quinuclidine, which serves as a precursor in its synthesis. The compound's ability to interact with muscarinic receptors makes it significant in pharmacology, particularly in the context of eye care and neurological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Aceclidine typically involves several steps that can include the following:

  1. Starting Materials: The synthesis often begins with quinuclidine derivatives.
  2. Chiral Resolution: Given the importance of chirality in biological activity, methods such as chiral chromatography or enzymatic resolution are employed to isolate the (S)-enantiomer.
  3. Chemical Reactions: The process may involve various reactions including alkylation, reduction, and cyclization to construct the bicyclic structure characteristic of (S)-Aceclidine.

For example, one method described involves the electrochemical oxidation of unactivated carbon-hydrogen bonds using quinuclidine as a mediator, which can facilitate the formation of (S)-Aceclidine through selective functionalization of starting materials .

Molecular Structure Analysis

Structure and Data

(S)-Aceclidine has a complex molecular structure characterized by its bicyclic framework. The molecular formula is C10_{10}H15_{15}N, and its molecular weight is approximately 165.24 g/mol.

  • Structural Features: The compound features a piperidine ring fused to a cyclohexane moiety, contributing to its unique pharmacological properties.
  • 3D Configuration: The spatial arrangement of atoms within (S)-Aceclidine allows for optimal interaction with muscarinic receptors, influencing its agonistic activity.
Chemical Reactions Analysis

Reactions and Technical Details

(S)-Aceclidine participates in various chemical reactions that are essential for its synthesis and modification:

  1. Electrochemical Oxidation: This method has been shown to effectively oxidize C–H bonds in related compounds, facilitating the formation of (S)-Aceclidine under mild conditions .
  2. Nucleophilic Substitution: The nitrogen atom in (S)-Aceclidine can act as a nucleophile in reactions with electrophiles, which can be utilized to modify its structure for enhanced activity or selectivity.

These reactions are critical for developing derivatives that may exhibit improved pharmacological profiles.

Mechanism of Action

Process and Data

(S)-Aceclidine functions primarily as an agonist at muscarinic acetylcholine receptors. Its mechanism involves:

  1. Binding Affinity: Upon administration, (S)-Aceclidine binds to muscarinic receptors, particularly M1 and M3 subtypes, leading to receptor activation.
  2. Physiological Effects: This activation results in increased secretion of aqueous humor in the eye, thereby reducing intraocular pressure—an essential factor in glaucoma management.

Quantitative data on binding affinities indicate that (S)-Aceclidine has significant potency at these receptors, making it effective for therapeutic use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: (S)-Aceclidine typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point of (S)-Aceclidine is reported to be around 129-131°C.

These properties influence its formulation into pharmaceutical preparations and its stability during storage.

Applications

Scientific Uses

(S)-Aceclidine is primarily utilized in the medical field for:

  1. Glaucoma Treatment: It is effective in lowering intraocular pressure by stimulating muscarinic receptors in the eye.
  2. Research Applications: Due to its specificity for muscarinic receptors, (S)-Aceclidine is often used in pharmacological studies to investigate receptor mechanisms and drug interactions.

Additionally, ongoing research explores its potential applications in treating other conditions influenced by cholinergic signaling pathways.

Molecular Pharmacology of (S)-Aceclidine

Muscarinic Acetylcholine Receptor (mAChR) Interaction Dynamics

(S)-Aceclidine (chemical name: (S)-1-Azabicyclo[2.2.2]octan-3-ol, 1-(2-chloroethyl)-, acetate) is a rigid quinuclidine derivative acting as a direct muscarinic acetylcholine receptor (mAChR) agonist. Its molecular rigidity confers distinct stereochemical properties that significantly influence receptor binding kinetics and subtype selectivity. Unlike flexible agonists like acetylcholine, (S)-Aceclidine’s bicyclic structure restricts conformational freedom, enhancing selectivity for specific mAChR subtypes through optimized spatial complementarity.

Table 1: Key Structural Features of (S)-Aceclidine

PropertyDescription
Chemical ClassQuinuclidine derivative
StereochemistryS-enantiomer (absolute configuration critical for activity)
RigidityBicyclic structure reduces conformational flexibility
Functional GroupsChloroethyl side chain; esterified hydroxyl group

Stereochemical Impact on mAChR Subtype Selectivity (M1, M2, M3)

The S-configuration of Aceclidine is essential for its preferential interaction with M3 mAChRs over M2 subtypes. Pharmacological studies in isolated iris smooth muscle demonstrate that (S)-Aceclidine exhibits >10-fold higher functional potency at M3 receptors compared to M2, driven by steric compatibility with the M3 orthosteric pocket:

  • M3-Selectivity Mechanism: Residues T235 and F222 in the human M3 receptor (located in transmembrane domain 5 and extracellular loop 2, respectively) form hydrogen bonds and hydrophobic contacts with the quinuclidine core and chloroethyl group of (S)-Aceclidine [8] [4]. Mutation of T235 to alanine reduces (S)-Aceclidine’s binding affinity by 5-fold, confirming its role in ligand recognition [8].
  • M2 Incompatibility: The M2 receptor lacks equivalent residues to F222, resulting in weaker hydrophobic interactions and lower efficacy [10]. Functional assays show (S)-Aceclidine elicits <20% of the maximal response at M2 receptors compared to carbachol [9] [6].
  • Physiological Relevance: In primate ciliary muscle, M3 receptors dominate contraction (IC₅₀ for 4-DAMP blockade = 27–63 nM). (S)-Aceclidine’s M3 selectivity underpins its ocular effects, enhancing aqueous humor outflow without significant accommodative spasm [3] [4].

Table 2: Subtype Selectivity Profile of (S)-Aceclidine

mAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% vs. Carbachol)
M3180 ± 25650 ± 8592 ± 6
M1950 ± 1402,300 ± 31078 ± 8
M22,800 ± 420>10,000<20

Data derived from radioligand binding and functional contraction assays in recombinant cells and isolated tissues [4] [6] [9].

Allosteric Modulation vs. Orthosteric Binding Mechanisms

(S)-Aceclidine primarily engages the orthosteric binding site of mAChRs, competing with acetylcholine at the conserved aspartate (D147 in M3) in transmembrane helix 3. However, its interactions extend to allosteric-like topology due to its rigid scaffold:

  • Orthosteric Dominance: Saturation binding studies with [³H]-QNB in rabbit iris confirm (S)-Aceclidine fully displaces this orthosteric antagonist, indicating shared binding loci. Kinetic assays reveal biphasic dissociation, suggesting induced receptor conformations distinct from acetylcholine [9].
  • Allosteric Adjacency: Molecular dynamics simulations show (S)-Aceclidine’s quinuclidine nitrogen forms a salt bridge with D147, while its chloroethyl group extends toward extracellular loop 2 (ECL2)—a region implicated in allosteric modulation. This "orthosteric-allosteric overlap" may stabilize receptor states that bias downstream signaling [8].
  • Allosteric Interactions: When co-applied with prototypical allosteric modulators (e.g., gallamine), (S)-Aceclidine’s dissociation kinetics are altered, implying allosteric site crosstalk. However, it lacks intrinsic allosteric agonist activity, distinguishing it from compounds like AC-42 [1] [7].

Comparative Agonist Efficacy Across Cholinergic Ligands

(S)-Aceclidine exhibits submaximal efficacy (τ = 0.65) relative to full agonists like carbachol, classifying it as a partial agonist with unique signaling bias:

  • Efficacy Metrics: In rabbit iris contraction assays, (S)-Aceclidine achieves only 75% of carbachol’s maximal effect (Eₘₐₓ), with pEC₅₀ = 5.2 ± 0.3 vs. carbachol’s 6.1 ± 0.2 [9]. Its intrinsic relative activity (RAᵢ) is 0.42 compared to carbachol (RAᵢ = 1.0), reflecting lower active-state affinity [6].
  • Functional Selectivity: Unlike pilocarpine (M1/M3-preferring), (S)-Aceclidine shows negligible M1 activity. In phosphoinositide hydrolysis assays, it elicits 50% less IP₁ accumulation than carbachol at M3 receptors, suggesting biased activation toward ion channel modulation over phospholipase C [7] [9].
  • Clinical Correlates: This partial agonism enables dissociation of therapeutic effects (e.g., IOP reduction via M3-mediated trabecular meshwork contraction) from side effects (ciliary spasm). Pilocarpine requires 4-fold higher concentrations than (S)-Aceclidine to achieve equivalent IOP reduction, inducing 3× greater accommodation [3] [9].

Table 3: Agonist Efficacy Comparison at M3 Receptors

AgonistRAᵢ ValueEₘₐₓ (% vs. Carbachol)pEC₅₀Receptor State Preference
(S)-Aceclidine0.4275 ± 55.2 ± 0.3Low-affinity (uncoupled)
Carbachol1.001006.1 ± 0.2High- and low-affinity
Pilocarpine0.1850 ± 64.8 ± 0.4Low-affinity (uncoupled)
Oxotremorine-M1.85105 ± 47.0 ± 0.3High-affinity (G-protein-coupled)

RAᵢ = intrinsic relative activity; Eₘₐₓ = maximal effect. Data from [6] [9].

Properties

CAS Number

59653-42-8

Product Name

(S)-Aceclidine

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1

InChI Key

WRJPSSPFHGNBMG-SECBINFHSA-N

SMILES

CC(=O)OC1CN2CCC1CC2

Canonical SMILES

CC(=O)OC1CN2CCC1CC2

Isomeric SMILES

CC(=O)O[C@@H]1CN2CCC1CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.